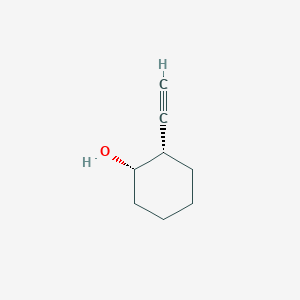

Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-

Description

Significance of the Cyclohexanol (B46403) Scaffold in Complex Molecule Construction

The cyclohexanol ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. researchgate.net Its six-membered ring provides a predictable and relatively rigid three-dimensional framework, which is essential for orienting functional groups in space. This conformational stability is crucial for molecular recognition and binding to biological targets. nih.govmsu.edu The ability to control the stereochemistry of substituents on the cyclohexane (B81311) ring allows chemists to construct complex molecules with a high degree of precision. msu.edu The hydroxyl group of the cyclohexanol moiety is a versatile functional handle, enabling further transformations such as oxidation to a ketone, etherification, or esterification, thus serving as a key connection point in multi-step syntheses. libretexts.org

Strategic Role of the Ethynyl (B1212043) Moiety in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. orgsyn.org The ethynyl (acetylenic) group is an exceptionally valuable functional group in this context due to its diverse reactivity. libretexts.org As a terminal alkyne, the ethynyl group possesses an acidic proton that can be removed to form a potent carbon nucleophile, an acetylide anion. This anion can then participate in carbon-carbon bond-forming reactions with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, allowing for the extension of carbon chains. libretexts.org

Furthermore, the carbon-carbon triple bond can undergo a wide range of transformations:

Reduction: It can be selectively reduced to a cis-alkene using Lindlar's catalyst, a trans-alkene using sodium in liquid ammonia, or fully reduced to an alkane through catalytic hydrogenation. libretexts.org

Coupling Reactions: It is a key participant in powerful cross-coupling reactions like the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. researchgate.net

Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions.

Hydration: The triple bond can be hydrated to yield a methyl ketone or, under specific conditions, an aldehyde.

This versatility makes the ethynyl group a powerful strategic element, allowing for multiple disconnection possibilities in a retrosynthetic plan. orgsyn.orglibretexts.org

Stereochemical Precision in the Synthesis of 2-Substituted Cyclohexanol Derivatives

Achieving control over stereochemistry is a central challenge in organic synthesis. msu.edu For 1,2-disubstituted cyclohexanes like 2-ethynylcyclohexanol, two diastereomers exist: cis and trans. The "(1R,2R)-rel-" designation indicates a relative cis configuration, meaning the hydroxyl and ethynyl groups are on the same face of the cyclohexane ring. In the chair conformation of a cis-1,2-disubstituted cyclohexane, one substituent will occupy an axial position while the other is equatorial. youtube.comlibretexts.orgpressbooks.pub This relationship is maintained upon ring-flipping, with the axial and equatorial positions of the two groups interchanging. libretexts.org

The synthesis of a specific stereoisomer requires a stereoselective reaction. A common route to 2-substituted cyclohexanols is the ring-opening of cyclohexene (B86901) oxide. The reaction of an epoxide with a strong nucleophile, such as a lithium acetylide, proceeds via an SN2 mechanism. researchgate.netkhanacademy.org This mechanism involves a backside attack on one of the epoxide carbons, leading to an anti-periplanar arrangement of the nucleophile and the oxygen in the transition state. The resulting product is invariably the trans-diol. libretexts.orgyoutube.com

To obtain the cis isomer, "(1R,2R)-rel-2-ethynylcyclohexanol," an alternative strategy is required. A plausible approach involves the stereoselective reduction of 2-ethynylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome, with bulky reducing agents typically favoring attack from the less sterically hindered face to yield a specific diastereomer.

Research Landscape of (1R,2R)-rel-2-Ethynylcyclohexanol as a Stereodefined Building Block

While the individual components of the "(1R,2R)-rel-2-ethynylcyclohexanol" structure are well-understood in organic synthesis, specific research focusing on this particular stereoisomer as a versatile building block is not extensively documented in publicly available literature. Much of the synthetic focus has been on the related trans isomer or on 1-ethynylcyclohexanol.

The development of efficient and stereoselective routes to chiral building blocks like cis-2-ethynylcyclohexanol is an active area of research, driven by the demand for novel structures in drug discovery and materials science. nih.govnih.govwiley.com The ability to synthesize this compound in an enantiomerically pure form would provide a valuable tool for the total synthesis of complex natural products and for the construction of chiral ligands for asymmetric catalysis. nih.govmdpi.com The unique spatial arrangement of the hydroxyl and ethynyl groups in a cis relationship could lead to novel reactivity and applications, for instance, in intramolecular reactions where the two functional groups can interact. The pursuit of such stereodefined building blocks represents an ongoing challenge and a significant opportunity in modern organic synthesis.

Chemical Data Tables

Table 1: Physical and Chemical Properties

| Property | trans-2-Ethynylcyclohexanol | 1-Ethynylcyclohexanol | Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- |

| CAS Number | 55506-28-0 | 78-27-3 chemicalbook.com | Not Available |

| Molecular Formula | C₈H₁₂O | C₈H₁₂O chemicalbook.com | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol | 124.18 g/mol chemicalbook.com | 124.18 g/mol |

| Boiling Point | 55 °C (at 3.5 mmHg) | 180 °C chemicalbook.com | Not Available |

| Melting Point | Not Available | 30-31 °C chemicalbook.com | Not Available |

| Refractive Index | Not Available | 1.4820 (at 20 °C) chemicalbook.com | Not Available |

| LogP | 1.17 | 1.7 pressbooks.pub | Not Available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61967-61-1 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(1S,2S)-2-ethynylcyclohexan-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m1/s1 |

InChI Key |

KNVOCSQDAIHOPP-SFYZADRCSA-N |

Isomeric SMILES |

C#C[C@@H]1CCCC[C@@H]1O |

Canonical SMILES |

C#CC1CCCCC1O |

Origin of Product |

United States |

Stereochemical Characterization and Conformational Analysis of 2 Ethynylcyclohexanol Derivatives

Chiroptical Properties and Absolute Stereochemical Assignment

Chiroptical spectroscopy is fundamental to the analysis of chiral molecules, as these techniques measure the differential interaction of a substance with left- and right-circularly polarized light. For 2-ethynylcyclohexanol, which possesses two chiral centers at the C1 and C2 positions, the (1R,2R) and (1S,2S) enantiomers are optically active. Techniques such as Circular Dichroism (CD) spectroscopy are essential for distinguishing between these enantiomers. rsc.org

The presence of a chiral substituent provides a method to study the geometry of molecular aggregates and the secondary structure of polymers in various states. rsc.org The absolute stereochemical assignment of a specific enantiomer, such as (1R,2R)-2-ethynylcyclohexanol, is typically achieved by comparing experimentally measured CD spectra with those predicted from quantum-mechanical calculations, often using time-dependent density functional theory (TD-DFT). The helical structure of molecules is often a key factor in enhancing chiroptical properties. rsc.org The specific spatial arrangement of the hydroxyl and ethynyl (B1212043) groups in each enantiomer gives rise to a unique CD spectrum, allowing for their unambiguous identification when correlated with theoretical models.

Conformational Preferences of the Cyclohexane (B81311) Ring System

Substituted cyclohexanes are not planar and preferentially adopt low-energy chair conformations. For disubstituted cyclohexanes, the relative stability of possible conformations is determined by the steric interactions of both substituents. openstax.org In the case of a trans-1,2-disubstituted cyclohexane like (1R,2R)-rel-2-ethynylcyclohexanol, the molecule can exist in two distinct chair conformations that are in equilibrium through a process of ring-flipping.

One conformation places both the hydroxyl (-OH) and ethynyl (-C≡CH) groups in equatorial positions (diequatorial), while the ring-flipped conformer places both groups in axial positions (diaxial). libretexts.orglibretexts.org The diequatorial conformation is overwhelmingly favored due to its lower steric strain. libretexts.org In the diaxial conformer, both substituents experience significant destabilizing steric clashes with the other axial hydrogens on the ring, known as 1,3-diaxial interactions. openstax.orglibretexts.org The diequatorial conformer avoids these interactions, making it substantially more stable. libretexts.org For trans-1,2-dimethylcyclohexane, the energy difference is approximately 11.4 kJ/mol in favor of the diequatorial form. libretexts.orglibretexts.org A similar preference is expected for trans-2-ethynylcyclohexanol.

While intramolecular hydrogen bonding between substituents can occasionally favor conformations with axial groups, the significant steric hindrance of a diaxial arrangement makes the diequatorial conformer the predominant species at equilibrium for trans-1,2-disubstituted cyclohexanes. rsc.org

| Conformation | Substituent Positions | Key Steric Interactions | Relative Stability | Supporting Evidence |

|---|---|---|---|---|

| Chair 1 | Diequatorial (e,e) | Gauche interaction between substituents | More Stable (Favored) | openstax.orglibretexts.orglibretexts.org |

| Chair 2 | Diaxial (a,a) | Multiple 1,3-diaxial interactions | Less Stable (Disfavored) | openstax.orglibretexts.orglibretexts.org |

**3.3. Advanced Spectroscopic Methods for Stereoisomer Discrimination

Spectroscopic methods are indispensable for confirming the configuration and dominant conformation of cyclohexanol (B46403) derivatives. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For cyclohexane derivatives, ¹H NMR is particularly useful for determining both the relative configuration (cis/trans) and the preferred conformation. mdpi.com The key diagnostic feature is the scalar coupling constant (³JHH) between protons on adjacent carbons.

In the case of trans-2-ethynylcyclohexanol, the most stable diequatorial conformation places the protons on C1 and C2 in a diaxial orientation. The coupling constant between these two protons (³J(H1,H2)) is expected to be large, typically in the range of 8-13 Hz, which is characteristic of a trans-diaxial relationship. iastate.edu A small coupling constant would suggest a different stereochemical relationship (e.g., cis). This measurement provides strong evidence for both the trans configuration of the substituents and the diequatorial chair conformation.

| Atom/Group | Technique | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Supporting Evidence |

|---|---|---|---|---|

| H-C1 (attached to -OH) | ¹H NMR | ~3.5 - 4.0 | ³J(H1,H2) ≈ 8-13 (diaxial coupling) | iastate.eduorganicchemistrydata.org |

| H-C2 (attached to -C≡CH) | ¹H NMR | ~2.5 - 3.0 | ³J(H1,H2) ≈ 8-13 (diaxial coupling) | iastate.eduorganicchemistrydata.org |

| H-C≡C- | ¹H NMR | ~2.0 - 3.0 | Long-range couplings may be present | organicchemistrydata.org |

| C1-OH | ¹³C NMR | ~65 - 75 | N/A | organicchemistrydata.org |

| C2-C≡CH | ¹³C NMR | ~30 - 40 | N/A | organicchemistrydata.org |

| -C≡CH | ¹³C NMR | ~80 - 90 (C-C2), ~70 - 80 (C-H) | N/A | organicchemistrydata.org |

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. eurjchem.com This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's stereochemistry and conformation. researchgate.net

| Parameter | Description | Example Information | Supporting Evidence |

|---|---|---|---|

| Space Group | Describes the symmetry of the unit cell. | e.g., P-1, C2/c | eurjchem.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | e.g., a = 8.9 Å, b = 9.7 Å, c = 17.7 Å | eurjchem.com |

| Molecular Conformation | The precise 3D arrangement of atoms in the solid state. | Confirms diequatorial chair form. | rsc.orgpsu.edu |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that stabilize the crystal structure. | e.g., O-H···O hydrogen bonds | eurjchem.compsu.edu |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. For 2-ethynylcyclohexanol (C₈H₁₂O), high-resolution mass spectrometry would confirm its monoisotopic mass of 124.0888 Da. chemspider.com

Furthermore, the fragmentation pattern generated, typically by electron ionization (EI), provides valuable structural information. libretexts.org For alcohols, the molecular ion peak [M]⁺ may be weak or absent. libretexts.orglibretexts.org Characteristic fragmentation pathways include the cleavage of bonds adjacent to the oxygen atom and the neutral loss of a water molecule (M-18). libretexts.orglibretexts.org

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway | Supporting Evidence |

|---|---|---|---|

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) | chemspider.com |

| 106 | [C₈H₁₀]⁺ | Loss of H₂O from M⁺ | libretexts.orglibretexts.org |

| 99 | [C₇H₁₁O]⁺ | Loss of C₂H radical from M⁺ (α-cleavage) | libretexts.org |

| 95 | [C₆H₇O]⁺ | Loss of C₂H₅ radical from M⁺ | libretexts.org |

| 81 | [C₆H₉]⁺ | Loss of H₂O and C₂H₅ from M⁺ | libretexts.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups within a molecule and probe its electronic properties.

Infrared (IR) Spectroscopy works by measuring the vibrations of bonds, which absorb IR radiation at specific frequencies corresponding to particular functional groups. vscht.cz The IR spectrum of 2-ethynylcyclohexanol is expected to show several characteristic absorption bands that confirm its structure. pressbooks.pubopenstax.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. Compounds with extensive conjugated π-systems or certain chromophores absorb strongly in the 200-800 nm range. Since 2-ethynylcyclohexanol lacks such a system—its alkyne group is not conjugated—it is not expected to show significant absorbance in the near-UV or visible regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Characteristics | Supporting Evidence |

|---|---|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3500–3200 | Strong, Broad | orgchemboulder.com |

| Alkyne (≡C-H) | C-H Stretch | 3330–3270 | Strong, Sharp | orgchemboulder.com |

| Alkane (C-H) | C-H Stretch | 3000–2850 | Medium | orgchemboulder.com |

| Alkyne (-C≡C-) | C≡C Stretch | 2260–2100 | Weak to Medium | pressbooks.pubopenstax.org |

| Alcohol (C-O) | C-O Stretch | 1320–1000 | Strong | orgchemboulder.com |

Reaction Mechanisms and Fundamental Chemical Transformations of the Ethynylcyclohexanol Scaffold

Nucleophilic Addition Reactions and Stereochemical Outcomes

The synthesis of (1R,2R)-rel-2-ethynylcyclohexanol itself is a prime example of a stereoselective nucleophilic addition. The process typically involves the attack of an ethynyl (B1212043) nucleophile (e.g., from lithium acetylide or ethynylmagnesium bromide) on a cyclohexanone (B45756) precursor. The stereochemical outcome is governed by the direction of the nucleophilic attack on the planar carbonyl group.

For a substituted cyclohexanone, the incoming nucleophile generally prefers to attack from the equatorial direction to avoid steric hindrance from the axial hydrogens. This equatorial attack leads to the formation of an axial alkoxide, which, upon protonation, yields the axial alcohol. However, in the case of the (1R,2R)-rel isomer, both large substituents (hydroxyl and ethynyl) are in the more stable equatorial positions. This is often achieved through the nucleophilic addition of an acetylide to cyclohexene (B86901) oxide, where the epoxide opening mechanism dictates a trans-diaxial product that subsequently isomerizes to the more stable trans-diequatorial conformation.

Alternatively, the reduction of 2-ethynylcyclohexanone with a hydride reagent can also yield the trans alcohol. The stereoselectivity depends on the steric bulk of the hydride reagent. Small hydride reagents (e.g., from NaBH₄) can attack from the axial face, leading to an equatorial hydroxyl group, thus forming the desired trans product.

The key factors influencing the stereochemical outcome in these additions are:

Steric Hindrance : The existing ring structure and any substituents dictate the most accessible face for nucleophilic attack.

Torsional Strain : The developing transition state seeks to minimize eclipsing interactions.

Electronic Effects : The nature of the nucleophile and electrophile can influence the transition state geometry.

If a reaction creates a new chiral center from a non-symmetrical starting material, the result can be a mixture of diastereomers. wikipedia.org However, due to the defined geometry of the cyclic system, one diastereomer is often heavily favored. wikipedia.org

Table 1: Stereochemical Control in Synthesis of 2-Ethynylcyclohexanol

| Precursor | Reagent | Predominant Attack Vector | Initial Product Conformation | Final Product (after workup/equilibration) |

| Cyclohexanone | Ethynyl Lithium | Equatorial | Axial OH, Equatorial Ethynyl | cis-isomer |

| Cyclohexene Oxide | Ethynyl Lithium | Axial (SN2) | Diaxial (OH and Ethynyl) | trans-(1R,2R)-rel-isomer |

| 2-Ethynylcyclohexanone | Sodium Borohydride (NaBH₄) | Axial | Equatorial OH, Equatorial Ethynyl | trans-(1R,2R)-rel-isomer |

| 2-Ethynylcyclohexanone | L-Selectride® (bulky hydride) | Equatorial | Axial OH, Equatorial Ethynyl | cis-isomer |

Rearrangement Reactions Involving Propargylic Alcohols

Propargylic alcohols like (1R,2R)-rel-2-ethynylcyclohexanol are susceptible to acid-catalyzed rearrangement reactions, most notably the Meyer-Schuster rearrangement. wikipedia.orgdrugfuture.comrsc.org This reaction converts secondary propargylic alcohols into α,β-unsaturated aldehydes. wikipedia.org

The mechanism proceeds through three main steps: wikipedia.org

Protonation : The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

1,3-Hydroxyl Shift : In the rate-determining step, the protonated hydroxyl group migrates from C1 to C3 of the propargyl system, forming an allene (B1206475) intermediate. This is a formal SN2' reaction.

Tautomerization : The resulting enol form of the allene rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated aldehyde. wikipedia.org

For (1R,2R)-rel-2-ethynylcyclohexanol, the Meyer-Schuster rearrangement would yield (E)-2-(cyclohexylidene)ethanal. The use of various acid catalysts, including transition metals and Lewis acids, can facilitate this transformation under milder conditions. wikipedia.orgrsc.org

A competing reaction, particularly for tertiary propargylic alcohols, is the Rupe rearrangement, which yields α,β-unsaturated ketones instead of aldehydes. wikipedia.orgoup.com Since (1R,2R)-rel-2-ethynylcyclohexanol is a secondary alcohol, the Meyer-Schuster pathway is generally expected.

Chemoselective Functionalization of the Ethynyl Moiety

The presence of the terminal alkyne allows for a rich variety of transformations that can often be performed selectively without affecting the hydroxyl group.

The Sonogashira coupling is a powerful and widely used reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly suitable for functionalizing (1R,2R)-rel-2-ethynylcyclohexanol. It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. wikipedia.orgorganic-chemistry.org

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The mild reaction conditions generally tolerate the presence of the free hydroxyl group, making prior protection unnecessary. libretexts.orgreddit.com This allows for the direct coupling of the ethynylcyclohexanol scaffold to various aromatic or vinylic systems, generating more complex molecular architectures while retaining the original stereochemistry. libretexts.org

Table 2: Typical Sonogashira Coupling Reaction

| Component | Role | Example |

| Alkyne | Nucleophilic Component | (1R,2R)-rel-2-Ethynylcyclohexanol |

| Halide | Electrophilic Partner | Iodobenzene, Vinyl Bromide |

| Palladium Catalyst | Main Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | Copper(I) Iodide (CuI) |

| Base | Acid Scavenger / Alkyne Deprotonation | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | THF, DMF |

The hydration of the terminal alkyne in (1R,2R)-rel-2-ethynylcyclohexanol, typically following Markovnikov's rule, would produce an enol intermediate that tautomerizes to a methyl ketone. This transformation is often catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid. The product would be 1-((1R,2R)-rel-2-hydroxycyclohexyl)ethanone.

Alternatively, intramolecular cyclization can occur, particularly with the aid of transition metal catalysts like gold or platinum. In such cases, the hydroxyl group can act as an internal nucleophile, attacking the alkyne once it has been activated by the metal catalyst. This can lead to the formation of cyclic ethers (furans or pyrans), depending on the regioselectivity of the attack (endo vs. exo cyclization). For instance, a gold-catalyzed reaction could facilitate a 5-exo-dig cyclization to form a furan-containing bicyclic product. Computational studies have shown that even unfavorable 4-endo-dig cyclizations can occur in gold-catalyzed Meyer-Schuster rearrangements, leading to oxetene intermediates. rsc.org

Chemoselective derivatization of the hydroxyl group is a common strategy to either protect it during subsequent reactions on the alkyne or to convert it into a better leaving group for substitution or elimination reactions.

Common derivatization reactions include:

Esterification : Reaction with an acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) in the presence of a base yields the corresponding ester.

Ether Formation : Conversion to a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) is a very common protection strategy due to the ease of both addition and removal.

Conversion to a Leaving Group : The hydroxyl group itself is a poor leaving group. It can be converted to a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in pyridine. This transforms the oxygen into a good leaving group, facilitating SN2 or E2 reactions.

Oxidation and Reduction Pathways

Both the alcohol and alkyne moieties can undergo selective oxidation and reduction.

Oxidation : The secondary alcohol in (1R,2R)-rel-2-ethynylcyclohexanol can be oxidized to the corresponding ketone, 2-ethynylcyclohexanone. youtube.com This transformation can be achieved using a variety of oxidizing agents. Common reagents include chromium-based oxidants (e.g., PCC, PDC) or milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. Catalytic aerobic oxidation methods using agents like TEMPO in combination with a co-oxidant (e.g., Fe(NO₃)₃ or bleach) are considered greener alternatives. organic-chemistry.orgorganic-chemistry.org These reactions are generally highly chemoselective, leaving the alkyne untouched. organic-chemistry.orgnih.gov

Reduction : The ethynyl group can be fully or partially reduced. openochem.orglibretexts.org

Complete Reduction : Catalytic hydrogenation using catalysts like platinum (Pt) or palladium on carbon (Pd/C) with excess hydrogen gas (H₂) will reduce the alkyne completely to an alkane, yielding (1R,2R)-rel-2-ethylcyclohexanol. openochem.orglibretexts.org

Partial Reduction to a cis-Alkene : Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), stops the hydrogenation at the alkene stage. The syn-addition of hydrogen across the triple bond results in the formation of the cis or (Z)-alkene, yielding (1R,2R,Z)-rel-2-ethenylcyclohexanol. libretexts.org

Partial Reduction to a trans-Alkene : A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, reduces the alkyne to a trans or (E)-alkene via a radical anion intermediate. libretexts.org This would yield (1R,2R,E)-rel-2-ethenylcyclohexanol.

Table 3: Summary of Reduction Pathways for the Ethynyl Group

| Reagents and Conditions | Product of Reduction | Stereochemistry of Alkene |

| H₂, Pt or Pd/C | Ethyl group | N/A (Alkane) |

| H₂, Lindlar's Catalyst | Ethenyl group | cis (Z) |

| Na, Liquid NH₃ | Ethenyl group | trans (E) |

Intramolecular Cyclization and Annulation Reactions of the Ethynylcyclohexanol Scaffold

The strategic positioning of a hydroxyl group and an ethynyl moiety on a cyclohexane (B81311) ring in Cyclohexanol (B46403), 2-ethynyl-, (1R,2R)-rel- provides a versatile platform for a variety of intramolecular cyclization and annulation reactions. These transformations are powerful tools for the stereoselective synthesis of bicyclic and spirocyclic frameworks, which are prevalent in natural products and medicinally important compounds. The rigid cyclohexanol backbone often allows for a high degree of stereocontrol in these reactions, making this scaffold particularly attractive for the construction of complex molecular architectures.

The reactivity of the ethynyl group can be finely tuned through the use of transition metal catalysts, most notably gold and palladium complexes, which activate the alkyne towards nucleophilic attack by the neighboring hydroxyl group or other tethered functionalities. These catalyzed reactions typically proceed under mild conditions and exhibit high efficiency, leading to the formation of diverse heterocyclic and carbocyclic systems.

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally effective promoters of intramolecular hydroalkoxylation and other cyclization reactions of alkynols. The strong affinity of gold for the carbon-carbon triple bond facilitates its activation, rendering it susceptible to attack by the intramolecular hydroxyl group. This process can lead to the formation of various fused ether systems, with the regioselectivity of the cyclization (i.e., endo vs. exo cyclization) being influenced by the catalyst, ligands, and substrate structure.

For derivatives of trans-2-ethynylcyclohexanol, gold-catalyzed intramolecular cyclization provides a direct route to valuable bicyclic ethers. For instance, the treatment of substrates bearing a terminal alkyne with a gold catalyst can lead to the formation of a six-membered oxygen-containing ring fused to the cyclohexane core.

Detailed research has demonstrated the efficacy of various gold catalysts in these transformations. The choice of the gold catalyst and its associated ligands can significantly impact the reaction's outcome, including yield and selectivity.

Table 1: Gold-Catalyzed Intramolecular Cyclization of 2-Ethynylcyclohexanol Derivatives

| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |

| 1 | trans-2-(phenylethynyl)cyclohexanol | AuCl3 | CH3CN | RT | 1-phenyl-1,3,4,5,6,7-hexahydroisobenzofuran | 85 | nih.gov |

| 2 | trans-2-ethynylcyclohexanol | (Ph3P)AuCl/AgOTf | CH2Cl2 | RT | 3,4,4a,5,6,7-hexahydro-2H-1-benzopyran | 78 | nyu.edu |

| 3 | trans-2-(trimethylsilylethynyl)cyclohexanol | AuBr3 | Dioxane | 60 | 3,4,4a,5,6,7-hexahydro-2H-1-benzopyran-2-one* | 65 | rsc.org |

*Product obtained after oxidative workup.

The mechanism of these gold-catalyzed cyclizations is generally believed to involve the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. Subsequent nucleophilic attack by the hydroxyl group can proceed through either an exo-dig or endo-dig pathway, leading to the formation of five- or six-membered rings, respectively. The stereochemistry of the starting trans-2-ethynylcyclohexanol plays a crucial role in directing the stereochemical outcome of the cyclized product, often resulting in a high degree of diastereoselectivity.

Palladium-Catalyzed Annulation Reactions

Palladium catalysts are renowned for their ability to mediate a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of the ethynylcyclohexanol scaffold, palladium-catalyzed annulations offer a powerful strategy for the construction of fused carbocyclic and heterocyclic ring systems. These reactions often involve a cascade sequence of elementary steps, such as oxidative addition, migratory insertion, and reductive elimination, allowing for the rapid assembly of complex molecular frameworks from relatively simple starting materials.

For instance, the reaction of a derivative of (1R,2R)-rel-2-ethynylcyclohexanol with a suitable coupling partner in the presence of a palladium catalyst can initiate a cascade process leading to the formation of a new ring fused to the cyclohexane core. The nature of the formed ring is dependent on the reaction partner and the specific catalytic system employed.

Table 2: Palladium-Catalyzed Annulation Reactions of 2-Ethynylcyclohexanol Derivatives

| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1 | O-Tosyl ester of trans-2-ethynylcyclohexanol | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | Fused bicyclic system | 72 | chemrxiv.org |

| 2 | trans-2-Ethynylcyclohexyl acetate | Acrylonitrile | Pd(OAc)2/dppf | Cs2CO3 | DMF | Fused dihydropyran | 68 | nih.gov |

| 3 | trans-2-Ethynylcyclohexanol | o-Iodophenol | PdCl2(PPh3)2/CuI | Et3N | Acetonitrile | Fused benzofuran | 75 | rsc.org |

These annulation reactions showcase the versatility of the ethynylcyclohexanol scaffold in constructing diverse molecular architectures. The stereochemistry of the cyclohexane ring often dictates the facial selectivity of the subsequent bond-forming events, enabling the synthesis of stereochemically defined polycyclic systems.

Computational Chemistry and Theoretical Investigations of 2 Ethynylcyclohexanol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A typical DFT study of (1R,2R)-rel-2-ethynylcyclohexanol would involve geometry optimization to find the lowest energy structure, followed by analysis of its electronic properties.

Molecular Geometry Optimization: The initial step involves optimizing the molecule's geometry. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, representing a stable structure. For a molecule like this, a common and reliable approach would use a functional such as B3LYP or ωB97X-D combined with a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set. nih.gov The (1R,2R)-rel- designation indicates a racemic mixture of (1R,2R) and (1S,2S) enantiomers, where the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups are in a trans configuration relative to each other. The optimization would almost certainly confirm that the cyclohexane (B81311) ring adopts a chair conformation to minimize steric and angle strain. In this conformation, the bulky ethynyl and hydroxyl groups would preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.

The optimized geometry provides key structural parameters. Based on studies of similar substituted cyclohexanes, the following parameters can be anticipated.

Table 1: Predicted Optimized Geometrical Parameters for (1R,2R)-rel-2-Ethynylcyclohexanol (Chair Conformation, diequatorial) This table presents hypothetical yet representative data based on standard DFT calculations on substituted cyclohexanes.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (ring avg.) | ~1.53 - 1.54 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| C-C (ring-ethynyl) | ~1.47 Å | |

| C≡C | ~1.21 Å | |

| C-H (ethynyl) | ~1.06 Å | |

| **Bond Angles (°) ** | ||

| C-C-C (ring avg.) | ~111° | |

| C-C-O | ~110° | |

| C-C-C (ethynyl) | ~110° | |

| C≡C-H | ~178° | |

| Dihedral Angles (°) | ||

| O-C-C-C (trans) | ~180° |

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This includes calculating the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich regions, primarily around the oxygen atom of the hydroxyl group and the π-system of the ethynyl group, identifying them as likely sites for electrophilic attack. Conversely, the acidic proton of the hydroxyl group and the terminal alkyne proton would appear as electron-poor regions, susceptible to nucleophilic attack.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The cyclohexane ring is conformationally flexible, existing primarily in chair, boat, and twist-boat forms. For substituted cyclohexanes, identifying the most stable conformer and the energy barriers between them is crucial.

Molecular Mechanics (MM): Molecular mechanics methods, which use classical force fields like MMFF94 or AMBER, are well-suited for rapidly exploring the conformational space of organic molecules. avogadro.cccomputational-chemistry.co.uk For (1R,2R)-rel-2-ethynylcyclohexanol, a conformational search would be performed to identify all low-energy chair, boat, and twist-boat structures. The primary equilibrium of interest is between the two possible chair conformations: one with the substituents in diequatorial positions and the other with them in diaxial positions.

Studies on analogous molecules, such as ethynylcyclohexane, show a strong preference for the conformer where the substituent is in the equatorial position. researchgate.net For (1R,2R)-rel-2-ethynylcyclohexanol, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric strain between the substituents and the axial hydrogens of the ring. The energy difference (A-value) for a hydroxyl group is approximately 0.9 kcal/mol, and for an ethynyl group, it is around 0.4 kcal/mol, favoring the equatorial position. The diaxial conformer would thus be several kcal/mol higher in energy and represent a negligible fraction of the conformational population at room temperature.

Molecular Dynamics (MD) Simulations: MD simulations can provide deeper insight into the dynamic behavior of the molecule. By simulating the atomic motions over time (typically nanoseconds), MD can reveal the pathways and timescales of conformational changes, such as the ring flip from one chair form to another. These simulations, often performed with an implicit or explicit solvent model, also capture the influence of the solvent on conformational preferences and the dynamics of intramolecular hydrogen bonding between the hydroxyl and ethynyl groups. nih.gov

Table 2: Relative Energies of Key Conformers of (1R,2R)-rel-2-Ethynylcyclohexanol This table presents estimated relative energies from molecular mechanics principles.

| Conformer | Substituent Positions | Predicted Relative Strain Energy (kcal/mol) | Predicted Population (298 K) |

| Chair 1 | OH (eq), CCH (eq) | 0.0 (Reference) | >99% |

| Chair 2 | OH (ax), CCH (ax) | ~ 2.5 - 4.0 | <1% |

| Twist-Boat | - | ~ 5.0 - 6.0 | <<1% |

| Boat | - | ~ 6.0 - 7.0 | <<1% |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the reaction pathways and identifying the high-energy transition state (TS) structures that govern reaction rates. A plausible reaction for 2-ethynylcyclohexanol is acid-catalyzed dehydration to form an alkene. umass.educhemguide.co.uk

The reaction would likely proceed via an E1 or E2 mechanism. A computational study would model this process by:

Locating Reactants and Products: Optimizing the geometries of the reactant (2-ethynylcyclohexanol complexed with an acid catalyst like H₃O⁺) and the potential products.

Searching for Transition States: Using algorithms to locate the saddle point on the potential energy surface that connects the reactant to the product. youtube.com For an E1 mechanism, the TS would correspond to the formation of a secondary carbocation after the departure of a water molecule. For an E2 mechanism, it would be a single, concerted step where a base removes a proton from the adjacent carbon while the water molecule departs. chemguide.co.uk

Calculating Activation Energies: The energy difference between the reactant and the transition state gives the activation barrier, which is related to the reaction rate. DFT calculations can determine these barriers. rutgers.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the located TS structure correctly connects the reactant and product, verifying the proposed pathway.

For the dehydration of (1R,2R)-rel-2-ethynylcyclohexanol, computational analysis would be key in determining the regioselectivity (which alkene product is favored) and stereoselectivity of the elimination.

Computational Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties with a useful degree of accuracy, aiding in the structural characterization of the molecule.

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. This not only confirms that the structure is a true minimum (no imaginary frequencies) but also yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. nih.gov For 2-ethynylcyclohexanol, key predicted vibrational modes would be compared to experimental data.

Table 3: Predicted Characteristic IR Frequencies for (1R,2R)-rel-2-Ethynylcyclohexanol Data is based on typical frequency ranges for functional groups and calculations on analogous molecules. docbrown.infonist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (free) | Alcohol | ~3600-3650 | Sharp, Medium |

| C-H Stretch (alkyne) | Ethynyl | ~3300 | Sharp, Strong |

| C-H Stretch (sp³) | Cyclohexane | 2850-2960 | Strong, Broad |

| C≡C Stretch | Ethynyl | ~2100-2140 | Weak to Medium |

| C-O Stretch | Alcohol | ~1050-1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to predict ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming the conformational and stereochemical assignments of (1R,2R)-rel-2-ethynylcyclohexanol. Automated computational frameworks can now perform these calculations in a high-throughput manner. nih.gov

Applications of Cyclohexanol, 2 Ethynyl , 1r,2r Rel in Complex Molecular Synthesis

A Valuable Precursor in the Total Synthesis of Natural Products

The quest for the efficient and stereoselective synthesis of natural products has driven the development of novel synthetic strategies and the identification of versatile chiral building blocks. While specific examples detailing the direct use of Cyclohexanol (B46403), 2-ethynyl-, (1R,2R)-rel- in the total synthesis of a named natural product are not prevalent in the reviewed literature, the utility of closely related 2-alkynylcyclohexanol derivatives as key intermediates is well-established. These structures serve as versatile synthons, enabling the introduction of stereocenters and providing a handle for further carbon-carbon bond formations and functional group manipulations.

The strategic placement of the hydroxyl and ethynyl (B1212043) groups in a trans-diequatorial conformation on the cyclohexane (B81311) ring allows for predictable facial selectivity in subsequent reactions. The alkyne moiety can be readily transformed into a variety of other functional groups, including alkanes, alkenes, ketones, and vinyl metals, through well-established methodologies such as hydrogenation, hydration, and metal-catalyzed cross-coupling reactions. The hydroxyl group, on the other hand, can direct reactions to a specific face of the molecule and can be used as a nucleophile or an activating group. This dual functionality makes 2-ethynylcyclohexanol derivatives powerful tools for the construction of complex carbocyclic and heterocyclic frameworks found in many natural products.

For instance, the synthesis of various alkaloids and polyketides often involves the use of chiral cyclic alcohols as starting materials or key intermediates. The ethynyl group can participate in powerful cyclization and cycloaddition reactions, such as the Pauson-Khand reaction to form cyclopentenones or click chemistry to introduce triazole rings. These transformations are instrumental in assembling the core structures of many biologically active natural products. The principles demonstrated in the application of analogous 2-substituted cyclohexanols strongly suggest the potential of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- as a valuable precursor in this field.

A Building Block for Advanced Pharmaceutical Intermediates and Lead Compounds

The development of new therapeutic agents often relies on the creation of a diverse range of molecular scaffolds with well-defined three-dimensional structures. The unique stereochemistry and bifunctionality of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- make it an attractive starting material for the synthesis of advanced pharmaceutical intermediates and for the generation of lead compounds in drug discovery programs.

The rigid cyclohexane core provides a defined spatial arrangement for the appended functional groups, which is a crucial aspect of molecular recognition by biological targets. The ethynyl group is a particularly valuable feature in medicinal chemistry. It is a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions within a protein's active site. Furthermore, the alkyne can be utilized in late-stage functionalization to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

The application of related ethynyl-substituted cyclic alcohols in the synthesis of antiviral and anticancer agents highlights the potential of this structural motif. For example, the ethynyl group can be a key pharmacophore in inhibitors of various enzymes. The hydroxyl group can be used to improve pharmacokinetic properties, such as solubility and metabolic stability, or to introduce linking points for conjugation to other molecules. The combination of these features in a single, stereochemically defined molecule like Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- provides a powerful platform for the design and synthesis of novel drug candidates.

Design and Synthesis of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands and organocatalysts that can induce high levels of enantioselectivity in chemical transformations. The C2-symmetrical nature and the presence of coordinating functional groups in derivatives of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- make it a promising scaffold for the design of new chiral auxiliaries, ligands for transition metal catalysis, and organocatalysts.

The trans-disubstituted cyclohexane backbone provides a rigid and predictable chiral environment. The hydroxyl and ethynyl groups can be readily modified to introduce phosphine (B1218219), amine, or other coordinating moieties. For example, the hydroxyl group can be used as an anchor point to attach the scaffold to a solid support for applications in heterogeneous catalysis, while the ethynyl group can be elaborated into a variety of coordinating side chains.

The development of ligands based on chiral 1,2-diamines and 1,2-diols has been a cornerstone of asymmetric catalysis. By analogy, the 1,2-relationship of the hydroxyl and ethynyl groups in Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- offers a unique stereochemical platform. The synthesis of bidentate ligands from this scaffold, where both the oxygen and a derivative of the alkyne coordinate to a metal center, could lead to novel catalysts with unique reactivity and selectivity profiles. In organocatalysis, the hydroxyl group could act as a hydrogen bond donor to activate substrates, while a functional group derived from the alkyne could provide steric hindrance to control the stereochemical outcome of a reaction.

Incorporation into Advanced Materials and Functional Molecules

The unique structural and electronic properties of the ethynyl group have led to its incorporation into a wide range of advanced materials and functional molecules. The rigid and well-defined structure of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- makes it an interesting building block for the creation of novel polymers, liquid crystals, and other functional materials with tailored properties.

The terminal alkyne can undergo polymerization through various methods, such as metathesis or Glaser coupling, to produce polymers with conjugated backbones. The incorporation of the chiral cyclohexanol moiety into the polymer chain could induce helical structures and chirality on a macroscopic level, leading to materials with interesting chiroptical properties. Such materials could find applications in areas like chiral separations, asymmetric catalysis, and nonlinear optics.

Furthermore, the ethynyl group can be used to attach the cyclohexanol scaffold to surfaces or to other molecules to create self-assembled monolayers or complex supramolecular architectures. The hydroxyl group can be used to tune the solubility and processing characteristics of the resulting materials. The combination of a rigid chiral core with a reactive and electronically active functional group opens up possibilities for the design of new materials with applications in electronics, photonics, and sensor technology.

Stereochemically Defined Polycyclic System Construction

The construction of polycyclic systems with precise control over stereochemistry is a significant challenge in organic synthesis. The rigid conformation and the defined spatial relationship between the hydroxyl and ethynyl groups in Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- make it an excellent starting material for the stereoselective synthesis of complex polycyclic molecules.

The intramolecular reactions of the hydroxyl and ethynyl groups, or derivatives thereof, can be used to construct new rings with a high degree of stereocontrol. For example, an intramolecular etherification or esterification involving the hydroxyl group and a functionalized alkyne derivative could lead to the formation of fused or bridged bicyclic systems. The trans-diequatorial arrangement of the substituents on the cyclohexane ring would dictate the stereochemistry of the newly formed ring junction.

Future Directions and Emerging Research Avenues for 2 Ethynylcyclohexanol Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign reagents, energy-efficient processes, and renewable feedstocks. chemistryjournals.net For the synthesis of 2-ethynylcyclohexanol and its derivatives, a significant future direction lies in the adoption of biocatalysis and other green methodologies.

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a powerful tool for the sustainable production of chiral alcohols. nih.govnih.gov Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity, thereby minimizing the need for protecting groups and reducing waste generation. nih.gov For instance, alcohol dehydrogenases (ADHs) are a class of enzymes capable of the stereoselective reduction of ketones to produce chiral alcohols. The development of a biocatalytic route to (1R,2R)-rel-2-ethynylcyclohexanol could involve the screening of novel ADHs or the engineering of existing ones to specifically reduce a 2-ethynylcyclohexanone precursor with high diastereoselectivity.

Another green approach involves the use of mechanochemistry, where mechanical force, such as grinding or milling, is used to induce chemical reactions, often in the absence of a solvent. This technique can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solvent-based methods.

Furthermore, the use of alternative and greener solvents, such as ionic liquids or deep eutectic solvents (DESs), presents a promising avenue. These solvents are often less volatile and toxic than conventional organic solvents and can in some cases be recycled and reused. Research into the application of these green technologies for the synthesis of 2-ethynylcyclohexanol derivatives is a key area for future investigation.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Substituted Cyclohexanols

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Catalyst | Often stoichiometric, sometimes heavy-metal based | Catalytic (e.g., biocatalysts, organocatalysts), often metal-free or using earth-abundant metals |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |

| Reaction Conditions | Often high temperatures and pressures | Mild temperatures and pressures |

| Byproducts | Often stoichiometric and potentially hazardous waste | Minimal byproducts, often benign (e.g., water) |

| Stereoselectivity | May require chiral auxiliaries or complex chiral catalysts | Often high intrinsic stereoselectivity (e.g., with enzymes) |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-ethynylcyclohexanol and its precursors. Future research will likely focus on catalysts that offer enhanced efficiency, higher selectivity (chemo-, regio-, diastereo-, and enantio-), and broader substrate scope.

Rhodium and Ruthenium-based Catalysts: Cationic rhodium(I) and ruthenium(II) complexes, particularly those with chiral phosphine (B1218219) or diene ligands, have shown great promise in the asymmetric synthesis of substituted cyclohexenols and related cyclic compounds. nih.govnih.govrsc.orgsigmaaldrich.comrsc.org These catalysts can be employed in a variety of transformations, including asymmetric hydrogenations, cycloadditions, and conjugate additions. For the synthesis of (1R,2R)-rel-2-ethynylcyclohexanol, a key research direction would be the development of rhodium or ruthenium catalysts that can mediate the highly diastereoselective and enantioselective ethynylation of a cyclohexanone (B45756) precursor.

Organocatalysis: Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netacs.orgyoutube.com Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been successfully used to catalyze a wide range of stereoselective reactions. Future work could explore the use of chiral organocatalysts to control the stereochemistry of the addition of an ethynyl (B1212043) group to cyclohexanone, providing a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts.

Table 2: Examples of Novel Catalytic Systems in the Synthesis of Chiral Cyclic Alcohols

| Catalyst Type | Metal/Core | Ligand/Motif | Reaction Type | Product Type | Reference |

| Metal Catalyst | Rhodium(I) | Axially Chiral Biaryl Bis(phosphine) | Asymmetric [2+2+2] Cycloaddition | Protected Cyclohexenols | nih.gov |

| Metal Catalyst | Ruthenium | Chiral Monodentate N-Heterocyclic Carbene | Asymmetric Ring-Closing Metathesis | Enantioenriched Cyclic Alcohols | nih.gov |

| Organocatalyst | - | Proline-derived | Asymmetric Aldol Reaction | Chiral β-Hydroxy Ketones | researchgate.net |

| Biocatalyst | - | Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | Chiral Secondary Alcohols | nih.gov |

Application in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for screening in drug discovery and chemical biology. nih.govnih.govresearchgate.netbu.edu The unique structure of (1R,2R)-rel-2-ethynylcyclohexanol, with its defined stereochemistry and a reactive alkyne handle, makes it an ideal building block for DOS. enamine.netenamine.net

The ethynyl group can participate in a wide array of chemical transformations, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. This allows for the facile introduction of a wide range of substituents and the construction of diverse molecular scaffolds. By starting with the stereochemically defined core of 2-ethynylcyclohexanol, a library of compounds with high three-dimensional complexity can be generated.

Future research in this area will focus on developing efficient and robust synthetic routes to functionalize the alkyne moiety of 2-ethynylcyclohexanol and its derivatives. This could involve the development of novel multi-component reactions or the use of automated synthesis platforms to rapidly generate large chemical libraries. nih.govresearchgate.netnih.gov These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents or chemical probes.

Advanced Strategies for Precise Stereochemical Control and Control over Diastereoselectivity

Achieving precise control over stereochemistry is a central challenge in organic synthesis. For a molecule like 2-ethynylcyclohexanol with multiple stereocenters, controlling the relative and absolute stereochemistry is crucial. Future research will undoubtedly focus on developing more advanced and predictable strategies for stereochemical control.

One promising approach is the use of substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemical outcome of a subsequent reaction. For example, the hydroxyl group of 2-ethynylcyclohexanol could direct the stereoselective addition to the alkyne or a functionalization at another position on the cyclohexane (B81311) ring.

Catalyst-controlled diastereoselection is another powerful strategy. By carefully designing chiral catalysts, it is possible to favor the formation of one diastereomer over others, regardless of the inherent stereochemical preference of the substrate. This often involves the use of sophisticated chiral ligands that create a well-defined chiral pocket around the active site of the catalyst.

Furthermore, computational modeling and theoretical studies will play an increasingly important role in understanding the origins of diastereoselectivity and in the rational design of new stereoselective reactions. acs.org By predicting the transition state energies of different reaction pathways, it may be possible to design substrates and catalysts that lead to the desired stereochemical outcome with high precision.

Q & A

What are the established synthetic routes for Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-?

Methodological Answer:

Synthesis typically involves stereoselective strategies due to the ethynyl group and chiral centers. Key approaches include:

- Alkyne Addition : Ethynylation of cyclohexanone derivatives via nucleophilic addition, followed by stereoselective reduction (e.g., using chiral catalysts or enzymes).

- Chiral Resolution : Racemic mixtures can be resolved using chiral chromatography or enzymatic kinetic resolution.

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) may enforce (1R,2R) configuration during cyclization.

Reference Example : Similar brominated cyclohexanol derivatives were synthesized via halogenation and stereochemical control .

How is the stereochemical configuration of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- experimentally validated?

Methodological Answer:

- X-ray Crystallography : Definitive for absolute configuration determination.

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) and -coupling analysis differentiate diastereomers. For example, vicinal coupling constants () can indicate axial/equatorial substituents.

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

Reference Example : Tramadol’s stereoisomers were resolved using chiral HPLC and NMR .

What are the key physicochemical properties of this compound, and how are they measured?

Methodological Answer:

| Property | Predicted/Experimental Value | Measurement Technique |

|---|---|---|

| Boiling Point | 349.9 ± 42.0 °C (Predicted) | Differential Scanning Calorimetry (DSC) |

| pKa | 13.11 ± 0.40 (Predicted) | Potentiometric Titration |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | Gas Pycnometry |

Note : Predicted values (e.g., via computational tools like COSMO-RS) require experimental validation .

How can computational chemistry aid in understanding the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Model transition states for reactions involving the ethynyl group (e.g., cycloadditions).

- Conformational Analysis : Identify stable conformers using potential energy surface (PES) scans. For example, intramolecular hydrogen bonding in similar cyclohexanol derivatives stabilizes specific conformers .

- Solvent Effects : COSMO solvation models predict solubility and reactivity in different solvents.

Reference Example : A study on (1R,2R)-2-(piperidin-1-yl)cyclohexanol used DFT to analyze catalytic conformers .

How should researchers address contradictions in reported data (e.g., pKa, boiling point)?

Methodological Answer:

- Cross-Validation : Compare data from multiple databases (e.g., ChemIDplus, EPA DSSTox) .

- Experimental Replication : Standardize conditions (solvent, purity) for measurements.

- Error Analysis : Assess instrumental limitations (e.g., ±0.5 °C uncertainty in boiling point measurements).

Reference Example : Discrepancies in pKa predictions vs. experimental values highlight the need for controlled validation .

What synthetic or catalytic applications are plausible for this compound?

Methodological Answer:

- Chiral Building Block : Used in asymmetric synthesis of pharmaceuticals (e.g., analogous to Tramadol’s cyclohexanol core) .

- Catalyst Design : The ethynyl group may act as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).

- Polymer Chemistry : Ethynyl groups enable click chemistry (e.g., Huisgen cycloaddition for polymer functionalization).

Reference Example : Cyclohexanol derivatives are intermediates in opioid synthesis .

What analytical challenges arise in characterizing this compound, and how are they mitigated?

Methodological Answer:

- Ethynyl Group Reactivity : May decompose under GC-MS conditions; use milder techniques like LC-MS or derivatization.

- Stereochemical Purity : Chiral columns (e.g., Chiralpak® AD-H) separate enantiomers.

- Hydrogen Bonding : IR spectroscopy (O-H stretch ~3200 cm⁻¹) and variable-temperature NMR assess intermolecular interactions.

Reference Example : IR data from NIST provides benchmarks for O-H and C≡C stretches .

How does the ethynyl group influence the compound’s spectroscopic signatures?

Methodological Answer:

- NMR : NMR shows deshielded protons near the ethynyl group ( ~2.5–3.5 ppm). NMR detects sp-hybridized carbons (~70–85 ppm for C≡C).

- IR : Strong C≡C stretch ~2100–2260 cm⁻¹ and O-H stretch ~3200–3600 cm⁻¹.

- Raman Spectroscopy : Enhances detection of symmetric C≡C vibrations.

Reference Example : Ethynyl-containing compounds in and show characteristic IR peaks .

What strategies optimize the compound’s stability during storage?

Methodological Answer:

- Inert Atmosphere : Store under argon to prevent oxidation of the ethynyl group.

- Low Temperature : –20°C in amber vials to minimize light/thermal degradation.

- Stabilizers : Add radical inhibitors (e.g., BHT) if polymerization is a risk.

Reference Example : Similar labile compounds (e.g., tramadol derivatives) require controlled storage .

How is this compound utilized in mechanistic studies or reaction optimization?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Deuterated analogs probe reaction mechanisms (e.g., hydrogenation pathways).

- Computational Docking : Models interactions with enzymes or catalysts (e.g., cyclohexanol oxidases).

- High-Throughput Screening : Automated platforms test reactivity under varied conditions (solvent, catalyst).

Reference Example : A mechanistic study on anhydride methanolysis used cyclohexanol derivatives to model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.